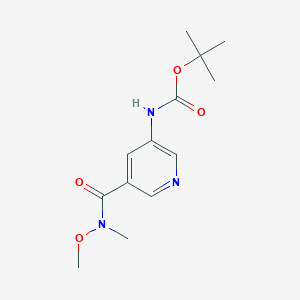![molecular formula C12H14N2O B3024378 7,8,9,10-四氢-5H-吡啶并[1,2-a]喹喔啉-6(6aH)-酮 CAS No. 89860-74-2](/img/structure/B3024378.png)
7,8,9,10-四氢-5H-吡啶并[1,2-a]喹喔啉-6(6aH)-酮
描述
7,8,9,10-Tetrahydro-5H-pyrido[1,2-a]quinoxalin-6(6aH)-one, also known as THPQ, is a novel heterocyclic compound used in the synthesis of various chemical compounds. It is a member of the pyrido[1,2-a]quinoxalin family and is a derivative of quinoxaline. THPQ is a versatile building block due to its unique structure, which has been used in the synthesis of various heterocyclic compounds.
科学研究应用
血管平滑肌松弛和降压活性
Abou-Gharbia 等人 (1984) 进行的一项研究调查了四氢吡咯并[1,2-a]喹喔啉对血管平滑肌松弛和降压活性的影响。他们发现某些衍生物表现出显着的血管平滑肌松弛特性,尽管它们表现出的降压作用很小 (Abou-Gharbia 等人,1984)。
合成方法和表征
张等人 (2017) 报告了一种呋喃吡啶并喹喔啉衍生物的一锅三组分合成方法,该方法简化了包括喹喔啉部分在内的复杂分子的创建 (张等人,2017)。此外,Mamedov 等人 (2017) 开发了一种合成取代的四氢吲哚并[1,2-a]喹喔啉的新方法,增加了喹喔啉衍生物的多样性 (Mamedov 等人,2017)。
在神经精神和神经治疗中的潜力
李等人 (2014) 发现了一种四环喹喔啉衍生物,显示出作为神经精神和神经系统疾病的多功能药物候选物的希望。该化合物对血清素和多巴胺受体表现出有效的结合亲和力,表明其潜在的治疗应用 (李等人,2014)。
喹喔啉衍生物在抗癌研究中的应用
Yoo 等人 (1998) 探讨了喹喔啉衍生物对各种人类癌细胞系的细胞毒性作用。他们的研究强调了喹喔啉化合物作为癌症治疗中有效剂的潜力,对特定细胞系表现出显着的细胞毒性 (Yoo 等人,1998)。
抗菌特性
Morales-Castellanos 等人 (2012) 对喹喔啉和吡啶并[2,3b]吡嗪的抗菌活性进行了一项研究,揭示了它们作为抗菌剂的潜力。该研究强调了喹喔啉衍生物在开发新的抗菌治疗中的重要性 (Morales-Castellanos 等人,2012)。
作用机制
Target of Action
The primary target of 7,8,9,10-Tetrahydro-5H-pyrido[1,2-a]quinoxalin-6(6aH)-one is the Hepatitis C virus (HCV) non-structural 5B (NS5B) polymerase . This enzyme plays a crucial role in the replication of the HCV RNA genome, making it a key target for antiviral therapies .
Mode of Action
7,8,9,10-Tetrahydro-5H-pyrido[1,2-a]quinoxalin-6(6aH)-one acts as an inhibitor of the HCV NS5B polymerase . By binding to this enzyme, it prevents the replication of the HCV RNA genome, thereby inhibiting the propagation of the virus .
Biochemical Pathways
The compound’s action primarily affects the HCV RNA replication pathway . By inhibiting the NS5B polymerase, it disrupts the synthesis of new viral RNA strands, which in turn prevents the production of new virus particles .
Result of Action
The inhibition of HCV NS5B polymerase by 7,8,9,10-Tetrahydro-5H-pyrido[1,2-a]quinoxalin-6(6aH)-one results in a reduction in the replication of the HCV RNA genome . This leads to a decrease in the production of new virus particles, thereby limiting the spread of the virus within the host .
生化分析
Biochemical Properties
7,8,9,10-Tetrahydro-5H-pyrido[1,2-a]quinoxalin-6(6aH)-one plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as HCV NS5B polymerase, which is crucial for the replication of the hepatitis C virus . The interaction between 7,8,9,10-Tetrahydro-5H-pyrido[1,2-a]quinoxalin-6(6aH)-one and HCV NS5B polymerase involves binding to the active site of the enzyme, thereby preventing its normal function and inhibiting viral replication.
Cellular Effects
The effects of 7,8,9,10-Tetrahydro-5H-pyrido[1,2-a]quinoxalin-6(6aH)-one on various cell types and cellular processes have been studied extensively. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the proliferation of cancer cells, such as Hela, A549, HepG2, and MCF-7 cell lines . The inhibition of cell proliferation is likely due to the compound’s ability to interfere with key signaling pathways and induce changes in gene expression that promote cell cycle arrest and apoptosis.
Molecular Mechanism
The molecular mechanism of action of 7,8,9,10-Tetrahydro-5H-pyrido[1,2-a]quinoxalin-6(6aH)-one involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active sites of target enzymes, such as HCV NS5B polymerase, and inhibits their activity . Additionally, it can modulate the expression of genes involved in cell proliferation, apoptosis, and metabolism, thereby exerting its effects at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7,8,9,10-Tetrahydro-5H-pyrido[1,2-a]quinoxalin-6(6aH)-one have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to 7,8,9,10-Tetrahydro-5H-pyrido[1,2-a]quinoxalin-6(6aH)-one can lead to sustained inhibition of cell proliferation and alterations in cellular metabolism.
Dosage Effects in Animal Models
The effects of 7,8,9,10-Tetrahydro-5H-pyrido[1,2-a]quinoxalin-6(6aH)-one vary with different dosages in animal models. At lower doses, the compound has been shown to inhibit viral replication and cancer cell proliferation without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, such as hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for potential clinical applications.
Metabolic Pathways
7,8,9,10-Tetrahydro-5H-pyrido[1,2-a]quinoxalin-6(6aH)-one is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is metabolized primarily in the liver, where it undergoes biotransformation by cytochrome P450 enzymes . This metabolic process results in the formation of metabolites that may retain or lose the biological activity of the parent compound. The effects on metabolic flux and metabolite levels depend on the specific enzymes and pathways involved in the compound’s metabolism.
Transport and Distribution
The transport and distribution of 7,8,9,10-Tetrahydro-5H-pyrido[1,2-a]quinoxalin-6(6aH)-one within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . The localization and accumulation of the compound within cells can influence its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of 7,8,9,10-Tetrahydro-5H-pyrido[1,2-a]quinoxalin-6(6aH)-one is crucial for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . The localization of the compound within subcellular structures, such as the nucleus or mitochondria, can affect its interactions with biomolecules and its overall biological effects.
属性
IUPAC Name |
5,6a,7,8,9,10-hexahydropyrido[1,2-a]quinoxalin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c15-12-11-7-3-4-8-14(11)10-6-2-1-5-9(10)13-12/h1-2,5-6,11H,3-4,7-8H2,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPTLVNXOZVWAGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(C1)C(=O)NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




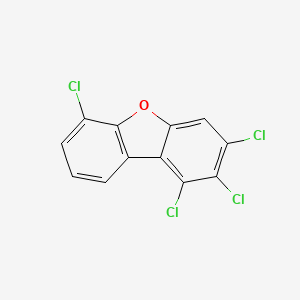
![4,5,6,7-Tetrahydrobenzo[d]thiazole-2-carboxylic acid](/img/structure/B3024300.png)
![4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-C]pyridine](/img/structure/B3024302.png)
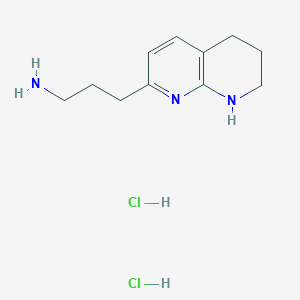

![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isoxazole](/img/structure/B3024305.png)

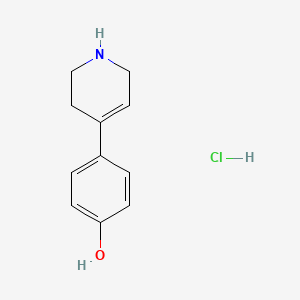
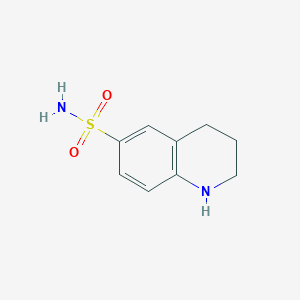

![Tert-butyl 4-[3-(aminomethyl)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B3024312.png)
